1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-8(2)10-7-9(11)5-4-6-9/h8,10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMRAEQWRQRMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis, and structure-activity relationships (SAR). The compound features a cyclobutane ring, which is known for its unique properties and biological relevance.
Chemical Structure
The molecular formula of this compound is . Its structure includes a cyclobutane moiety substituted with an amino group and a butyl chain, which may influence its biological interactions.
Antimicrobial Properties
Cyclobutane-containing compounds have been noted for their antimicrobial activities. A review indicated that various cyclobutane alkaloids exhibit significant antibacterial and antifungal properties, suggesting that this compound may share similar activities due to structural similarities with other active compounds .
Neurotrophic Effects
Research has shown that certain cyclobutane derivatives can enhance neurotrophic factor expression. For instance, lannotinidines derived from cyclobutane structures were observed to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells. This suggests a potential neuroprotective role for this compound in neurodegenerative conditions .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of cyclobutane derivatives have also been documented. Some studies indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The specific cytotoxicity profile of this compound remains to be fully characterized but could be inferred from related compounds .
Structure-Activity Relationship (SAR)
The SAR of cyclobutane-containing compounds suggests that modifications on the cyclobutane ring and substituents significantly affect biological activity. For instance, the introduction of different alkyl groups can enhance lipophilicity and cellular uptake, which are critical for antimicrobial efficacy .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Lannotinidines A-F | Neurotrophic enhancement | Increased NGF mRNA expression |
| Cyclobutane alkaloids | Antimicrobial | Membrane disruption in bacterial cells |
| This compound | Potential cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Neurotrophic Effects
In a study examining the effects of lannotinidines on astrocytoma cells, it was found that specific derivatives significantly increased NGF levels, indicating their potential use in therapies aimed at neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
A comparative study on the antibacterial effects of various cyclobutane derivatives revealed that certain modifications led to increased potency against Gram-positive bacteria like Staphylococcus aureus. This suggests that similar modifications might enhance the activity of this compound against microbial pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Molecular Properties
Key Observations:
- Substituent Flexibility: The butan-2-yl group in the target compound provides a branched aliphatic chain, enhancing lipophilicity compared to the methylamino analog (C₆H₁₃NO) . This may improve membrane permeability in drug design.
- Aromatic vs.
- Ring Size Effects: Replacing cyclobutanol with cyclopentanol (C₉H₁₉NO) increases ring strain reduction, likely altering conformational stability and solubility .
Key Observations:
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- The butan-2-yl substituent increases hydrophobicity (LogP = 1.2) compared to the methylamino analog (LogP = -0.5), suggesting better tissue penetration but lower aqueous solubility.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol typically involves two main stages:
This approach leverages the reactivity of cyclobutanone or substituted cyclobutanones and amines through reductive amination or nucleophilic substitution steps.
Preparation of Cyclobutanol Core
The cyclobutanol moiety is commonly prepared by reduction of cyclobutanone or through ring strain-release reactions of bicyclo[1.1.0]butane derivatives.
Reduction of Cyclobutanone:
Cyclobutanone can be reduced using sodium borohydride (NaBH4) or other hydride reagents to yield cyclobutan-1-ol with high selectivity and yield.Strain-Release Reactions:
Recent literature describes the use of bicyclo[1.1.0]butane derivatives undergoing ring-opening reactions under mild conditions to afford cyclobutanol frameworks. For example, electrochemical methods have been applied to bicyclo[1.1.0]butane carboxamides to access functionalized cyclobutanols via intramolecular cyclizations.
Introduction of the (Butan-2-yl)amino Methyl Group
The amino substituent with a butan-2-yl group is introduced by:
Reductive Amination:
The reaction of cyclobutanone or cyclobutanol derivatives with butan-2-ylamine under reductive amination conditions is a straightforward method. This involves condensation to form an imine intermediate followed by reduction to the corresponding amine.Nucleophilic Substitution:
Alternatively, a halomethyl cyclobutanol intermediate can be reacted with butan-2-ylamine to substitute the halide with the amine group.
Detailed Method Example: Reductive Amination
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclobutanone + Butan-2-ylamine | Stirring in methanol or ethanol, room temp | - | Formation of imine intermediate |
| 2 | NaBH4 or NaCNBH3 (reducing agent) | Added slowly, reaction at 0–25 °C, 2–12 hours | 70–90 | Reduction of imine to amine |
| 3 | Workup: extraction, drying, purification | Silica gel chromatography or recrystallization | - | Purified this compound |
This method is widely used due to its simplicity and high selectivity for the desired secondary amine product.
Alternative Synthetic Routes
Use of Protected Intermediates:
Protection of the hydroxyl group on cyclobutanol as silyl ethers (e.g., tert-butyldimethylsilyl) can be employed to prevent side reactions during amine introduction. After amination, deprotection yields the target compound.Electrochemical and Catalytic Methods:
Emerging electrochemical methods facilitate the functionalization of strained cyclobutane rings, enabling the synthesis of complex cyclobutanol derivatives under mild conditions with high functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Cyclobutanone, Butan-2-ylamine, NaBH4 | Room temp, mild solvents | High yield, straightforward | Requires careful control of reduction |
| Nucleophilic Substitution | Halomethyl cyclobutanol, Butan-2-ylamine | Mild heating, polar solvents | Direct substitution, versatile | Requires halide intermediate |
| Protection/Deprotection | Silyl protecting groups, amination reagents | Multi-step, controlled temp | Prevents side reactions | More steps, longer synthesis time |
| Electrochemical Cyclization | Bicyclo[1.1.0]butane derivatives, diselenides | Electrochemical cell, mild | Mild conditions, novel approach | Specialized equipment required |
Research Findings and Notes
The reductive amination approach is the most commonly reported and practical method for synthesizing amino-substituted cyclobutanols due to its operational simplicity and good yields.
Protection strategies are valuable when other sensitive functional groups are present or when regioselectivity is critical.
Electrochemical methods represent a cutting-edge approach allowing access to novel cyclobutanol derivatives with potential for further functionalization, although these methods are less established for this specific compound.
Purification techniques such as silica gel chromatography using ethyl acetate/hexane gradients are standard to isolate the pure product after synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
